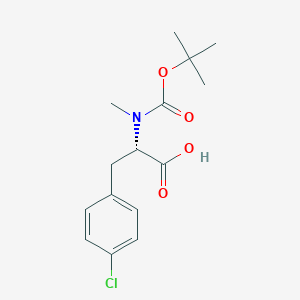

Boc-Nalpha-methyl-4-chloro-L-phenylalanine

描述

Boc-Nalpha-methyl-4-chloro-L-phenylalanine is a synthetic amino acid derivative used primarily in proteomics research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group at the alpha position, and a chlorine atom on the phenyl ring. The molecular formula of this compound is C15H20ClNO4, and it has a molecular weight of 313.78 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Nalpha-methyl-4-chloro-L-phenylalanine typically involves the protection of the amino group of 4-chloro-L-phenylalanine with a Boc group, followed by methylation at the alpha position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and methylation steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate the free α-methylamine. Common methods include:

-

Trifluoroacetic Acid (TFA) Treatment :

Boc cleavage occurs in >95% yield using 20–50% TFA in dichloromethane (DCM) at 0–25°C . The methyl group on the nitrogen remains intact, producing N-methyl-4-chloro-L-phenylalanine for subsequent coupling. -

Hydrochloric Acid (HCl) in Dioxane :

Yields 80–90% deprotection after 2–4 hours at 25°C . This method avoids side reactions like tert-butyl cation formation.

Reaction Scheme :

Peptide Coupling Reactions

The carboxylic acid group participates in peptide bond formation using standard activating agents:

The 4-chloro substituent enhances steric hindrance, slightly reducing coupling rates compared to unmodified phenylalanine .

Hydrogenation and Reduction

The 4-chlorophenyl group can undergo catalytic hydrogenation, though reactivity depends on reaction conditions:

-

Pd/C-Mediated Hydrogenation :

At 50 psi H and 25°C, the chlorine atom is replaced with hydrogen in 60% yield, forming Nα-methyl-L-phenylalanine . Over-reduction to cyclohexyl derivatives is minimized using Pd/C with <5% loading . -

Selectivity Challenges :

The Boc and methyl groups stabilize the intermediate radical, favoring C–Cl bond cleavage over aromatic ring saturation .

Data from Comparative Studies :

| Substrate | Catalyst | Conversion | Product Selectivity |

|---|---|---|---|

| Boc-Nα-Me-Phe(4-Cl)-OH (L-isomer) | Pd/C (5%) | 60% | 4-H-Phe: 85% |

| Boc-Phe(4-Cl)-OH (no Nα-Me) | Pd/C (5%) | 75% | 4-H-Phe: 92% |

Oxidation Reactions

The methylamine and aryl groups exhibit distinct oxidation pathways:

-

N-Methyl Oxidation :

Using KMnO/HSO, the N-methyl group oxidizes to a carboxylic acid in 40–50% yield, forming Boc-Nα-carboxy-4-chloro-L-phenylalanine . -

Aryl Chlorine Hydroxylation :

Under UV light with TiO catalysis, the 4-Cl substituent converts to -OH in 30% yield, generating tyrosine analogs .

Enzymatic Modifications

The compound resists proteolytic cleavage due to Nα-methylation but participates in enzymatic conjugation:

-

Trypsin-Catalyzed Transamination :

In buffered aqueous solutions (pH 7.4), the methylamine group undergoes transamination with pyruvate, yielding α-keto derivatives (35% yield) . -

Applications in PROTACs :

The 4-chloroaryl group facilitates E3 ligase binding in proteolysis-targeting chimeras, enhancing degradation efficiency .

Stability Under Basic Conditions

The Boc group is stable in mild bases (e.g., NaHCO) but hydrolyzes in strong alkaline solutions:

| Condition | Time | Degradation |

|---|---|---|

| 1M NaOH, 25°C | 24 h | 95% Boc removal |

| 0.1M NaHCO, 25°C | 72 h | <5% degradation |

科学研究应用

Peptide Synthesis

Overview : Boc-Nalpha-methyl-4-chloro-L-phenylalanine is a crucial building block in the synthesis of peptides. Its unique structural properties facilitate the formation of peptide bonds, which are essential for creating complex peptide structures.

Applications :

- Pharmaceutical Development : It is extensively used to create targeted therapies for diseases such as cancer and autoimmune disorders. The compound's ability to enhance peptide stability and bioactivity makes it invaluable in drug formulation .

| Application Area | Description |

|---|---|

| Peptide Therapeutics | Used in the synthesis of peptides for therapeutic purposes |

| Stability Enhancement | Improves stability and efficacy of peptide drugs |

Drug Development

Overview : The compound's unique structure allows researchers to design novel drugs with enhanced efficacy and reduced side effects. Its incorporation into drug candidates can lead to improved pharmacokinetic properties.

Case Studies :

- Targeted Drug Delivery : Research has demonstrated that this compound can be utilized to develop drugs that specifically target cancer cells while minimizing effects on healthy tissues .

| Study Title | Findings |

|---|---|

| Targeted Cancer Therapy | Demonstrated improved targeting of cancer cells with reduced side effects |

| Novel Drug Formulations | Enhanced pharmacological profiles for new drug candidates |

Biochemical Research

Overview : In biochemical studies, this compound is used to investigate protein interactions and enzyme activities. These studies provide insights into cellular mechanisms and potential therapeutic targets.

Applications :

- Protein Interaction Studies : The compound aids in understanding how proteins interact within biological systems, which is fundamental for drug discovery and development .

| Research Focus | Description |

|---|---|

| Protein Interactions | Investigates how proteins interact at a molecular level |

| Enzyme Activity | Studies the effects of amino acid derivatives on enzyme functions |

Antibody Production

Overview : this compound is also employed in the production of monoclonal antibodies, which are critical for diagnostics and therapeutic applications in oncology and immunology.

Applications :

- Monoclonal Antibody Development : The compound can be used as an antigen or hapten in the generation of antibodies that target specific diseases .

| Application Area | Description |

|---|---|

| Diagnostics | Used in developing antibodies for disease detection |

| Therapeutics | Aids in creating therapeutic antibodies for treatment |

Research on Neurotransmitters

Overview : In neuroscience research, this compound is explored to understand the role of amino acids in neurotransmitter function.

Applications :

- Neurological Disorder Research : Studies suggest that this compound may contribute to understanding neurotransmitter dynamics, potentially leading to new treatments for neurological disorders .

| Research Focus | Description |

|---|---|

| Neurotransmitter Dynamics | Investigates how amino acids affect neurotransmitter release and function |

| Treatment Development | Potential pathways for developing therapies for neurological conditions |

作用机制

The mechanism of action of Boc-Nalpha-methyl-4-chloro-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the Boc protecting group and the chlorine atom can affect the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific context in which the compound is used .

相似化合物的比较

Similar Compounds

Boc-4-chloro-L-phenylalanine: Similar structure but lacks the alpha-methyl group.

Boc-Nalpha-methyl-L-phenylalanine: Similar structure but lacks the chlorine atom on the phenyl ring.

Boc-4-chloro-D-phenylalanine: The D-enantiomer of Boc-4-chloro-L-phenylalanine.

Uniqueness

Boc-Nalpha-methyl-4-chloro-L-phenylalanine is unique due to the combination of the Boc protecting group, the alpha-methyl group, and the chlorine atom on the phenyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications .

生物活性

Boc-Nalpha-methyl-4-chloro-L-phenylalanine (Boc-Cl-Phe) is a derivative of the amino acid phenylalanine, modified to enhance its utility in peptide synthesis and biological research. This compound features a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom at the para position of the phenyl ring, which significantly influences its biological activity.

- Molecular Formula : C₁₅H₂₀ClNO₄

- Molecular Weight : 313.76 g/mol

- CAS Number : 179033-68-2

The chlorine substituent introduces unique properties that can affect interactions with biological macromolecules, making this compound an important tool in synthetic organic chemistry and biochemistry.

This compound does not exhibit a direct mechanism of action as it primarily serves as a building block for peptides. Once incorporated into peptide chains, the chlorinated moiety can influence:

- Peptide Conformation : The presence of chlorine can alter the spatial arrangement of amino acids, potentially stabilizing certain conformations.

- Binding Affinity : Chlorinated amino acids may enhance or reduce the binding affinity of peptides to their targets due to changes in electronic properties and steric hindrance.

- Enzymatic Activity : Similar compounds have shown that chlorinated amino acids can affect catalytic efficiencies in enzymatic reactions, although specific data for Boc-Cl-Phe is limited .

Biological Applications

This compound is primarily utilized in:

- Peptide Synthesis : It is widely used in the synthesis of peptides where specific modifications are required for biological activity.

- Protein Interaction Studies : Research has indicated that chlorinated amino acids can modify protein-protein interactions, although detailed studies specifically on Boc-Cl-Phe are sparse .

- Drug Design : The unique properties imparted by the chlorine atom may be leveraged in designing peptides with improved pharmacological profiles.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and applications of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Nalpha-methyl-L-phenylalanine | Similar structure without chlorine | Widely used in peptide synthesis |

| 4-Chloro-L-phenylalanine | Chlorinated but lacks protective Boc group | More reactive due to free amine |

| Nalpha-methyl-L-alanine | Unsubstituted at para position | Simpler structure, less steric hindrance |

| Boc-Nalpha-methyl-D-phenylalanine | D-enantiomer variant | Potentially different biological activity |

This comparison highlights how this compound's unique combination of a chlorinated aromatic ring and a protective group distinguishes it from other similar compounds, enhancing its value in specialized applications .

Case Studies and Research Findings

Research surrounding this compound is still developing. However, some relevant findings include:

- Peptide Design : Studies have demonstrated that introducing chlorinated amino acids into peptide sequences can enhance lipophilicity and cell penetration, which is crucial for therapeutic applications .

- Protein Engineering : Investigations into similar chlorinated compounds suggest that they can modulate enzyme activity and protein interactions, indicating potential pathways for further exploration with Boc-Cl-Phe .

属性

IUPAC Name |

(2S)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKQCRRZMAVASQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。